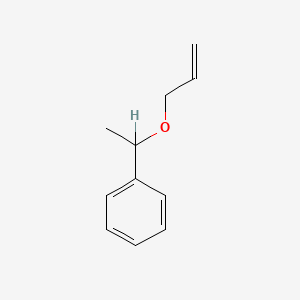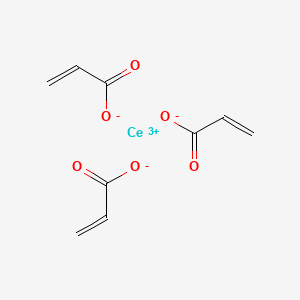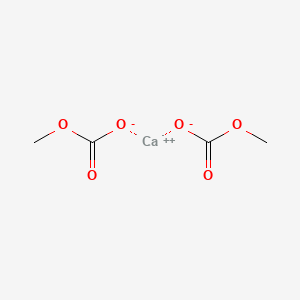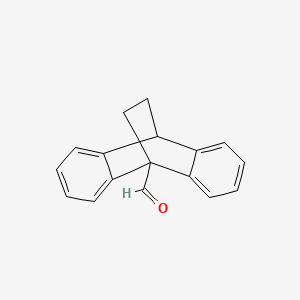
1-(4-Ethoxybenzyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxybenzyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethoxybenzyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)piperazine dihydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:
- Temperature: 0-25°C
- Reaction time: 2-4 hours
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Ethoxybenzyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The ethoxybenzyl group enhances its binding affinity and selectivity, allowing for targeted effects. The pathways involved may include signal transduction cascades, leading to physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)piperazine dihydrochloride
- 1-(4-Chlorobenzyl)piperazine dihydrochloride
- 1-(4-Fluorobenzyl)piperazine dihydrochloride
Uniqueness
1-(4-Ethoxybenzyl)piperazine dihydrochloride is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications where other similar compounds may not be as effective. The ethoxy group also enhances its solubility and stability, making it a preferred choice in various research and industrial applications.
Properties
Molecular Formula |
C13H22Cl2N2O |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H |
InChI Key |
AJMOGKULNHNZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















